3-Ethylpiperidin-4-one hydrochloride

Lipophilicity Drug design CNS permeability

Researchers tuning lipophilicity and potency in piperidine-based candidates need precise, scalable building blocks. 3-Ethylpiperidin-4-one hydrochloride delivers rational activity modulation. - 5.3-fold potency reduction vs. 3-methylfentanyl analogue for a manageable therapeutic window. - 85% isolated yield in monoalkylation, the highest among 3-alkyl series (82% methyl, 79% isopropyl). - ≥98% purity, ≤0.5% moisture, stable HCl salt; available up to kg scale to reduce cost of goods.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 324769-01-9
Cat. No. B1371257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpiperidin-4-one hydrochloride
CAS324769-01-9
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCCC1CNCCC1=O.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-6-5-8-4-3-7(6)9;/h6,8H,2-5H2,1H3;1H
InChIKeyUZZGBBJZUQNFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpiperidin-4-one Hydrochloride: Core Properties


3-Ethylpiperidin-4-one hydrochloride is a 3-alkyl-substituted piperidin-4-one derivative, classified as a bifunctional heterocyclic ketone possessing a secondary amine (position 1) and a carbonyl group (position 4) within a six-membered ring. The ethyl substituent at the 3-position introduces a stereogenic center, rendering the molecule chiral. The hydrochloride salt form (CAS 324769-01-9) is the preferred procurement format due to enhanced crystallinity, ambient storage stability, and straightforward handling compared to the free base (CAS 104777-74-4). Its computed partition coefficient (LogP) is reported as 0.78 for the hydrochloride and XLogP3 ≈ 0.2 for the free base , placing it in a moderately lipophilic range suitable for CNS drug discovery campaigns. Commercial specifications routinely cite purity ≥ 98% with moisture ≤ 0.5% [1].

3-Ethylpiperidin-4-one: Substitution Limitations


The 3-position alkyl substituent on the piperidin-4-one scaffold is not a passive structural feature; it directly governs lipophilicity, synthetic diastereoselectivity, and downstream pharmacological potency. A direct comparative study of 3-alkylfentanyl analogues demonstrated that replacing the 3-methyl group with a 3-ethyl group reduces analgesic potency from 8× fentanyl to 1.5× fentanyl, while a 3-isopropyl group abolishes activity almost entirely [1]. Similarly, the computed LogP of 3-ethylpiperidin-4-one (XLogP3 ≈ 0.2) differs substantially from both the unsubstituted piperidin-4-one (LogP −0.21) and the 3-methyl analogue (XLogP3 −0.20) . These differences preclude simple one-for-one substitution in synthetic routes or pharmacological studies without altering the outcome.

Quantitative Evidence: 3-Ethylpiperidin-4-one vs. Analogs


Enhanced Lipophilicity from 3-Ethyl Substitution

The 3-ethylpiperidin-4-one scaffold occupies a distinct lipophilicity window compared to its closest in-class analogs. The hydrochloride salt exhibits a measured LogP of 0.78 , while the free base has an XLogP3 of approximately 0.2 . In contrast, 3-methylpiperidin-4-one has an XLogP3 of −0.20 , and the unsubstituted piperidin-4-one has a LogP of −0.21 [1]. The 3-ethyl group thus increases LogP by approximately 0.4–0.98 log units versus the 3-methyl analogue and approximately 0.99 log units versus the unsubstituted core. The 1-ethyl isomer (ethyl on nitrogen, not carbon 3) has a LogP of 0.10–0.67 [2], demonstrating that the position of the ethyl group also matters.

Lipophilicity Drug design CNS permeability

Alkylation Yield Advantage of 3-Ethyl Intermediate

In a head-to-head five-step synthesis of 3-alkylfentanyl analogues, the key monoalkylation step of N-phenethyl-4-piperidone cyclohexylimine with various alkyl halides produced the 3-alkyl-4-piperidone intermediates in the following isolated yields: 3-methyl (EtI omitted, MeI used) 82% at 96% purity; 3-ethyl (EtI) 85% at 95% purity; 3-isopropyl (i-PrI) 79% at 95% purity [1]. The 3-ethyl intermediate achieved the highest yield among the three comparators, with a 3-percentage-point advantage over 3-methyl and a 6-percentage-point advantage over 3-isopropyl.

Process chemistry Alkylation yield Fentanyl analogues

Potency Modulation: 3-Ethyl vs. 3-Methyl in Fentanyl Analogs

The pharmacological consequence of the 3-ethyl substituent was directly quantified in a rat analgesic assay comparing 3-alkylfentanyl diastereomers. The (±)-cis-3-methylfentanyl (6.1cis) exhibited 8× the potency of fentanyl, whereas the (±)-cis-3-ethylfentanyl (6.2cis) exhibited only 1.5× the potency of fentanyl [1]. All other 3-alkyl derivatives (including 3-isopropyl, 3-butyl, and 3-benzyl) were less active than fentanyl or inactive. The authors explicitly noted that alkyl groups larger than methyl (including ethyl, to a lesser extent than isopropyl) severely reduce analgesic potency [1].

Opioid analgesic SAR Potency ratio

Distinct Reactivity in Oxidative Deoximation

The relative reactivity of 3-alkyl-substituted N-methyl-2,6-diphenylpiperidin-4-one oximes toward oxidative deoximation by acid dichromate was established as: 1,3,5-trimethyl > 1-methyl > 1,3-dimethyl > 1-methyl-3-ethyl > 1-methyl-3-isopropyl [1]. The 1-methyl-3-ethyl derivative occupies a distinct intermediate reactivity position — slower than both the 1,3-dimethyl and 1-methyl analogues, but faster than the 1-methyl-3-isopropyl analogue. This order reflects the steric and electronic influence of the 3-alkyl group on the oxime oxidation transition state.

Reaction kinetics Oxidative deoximation Structure-reactivity

Key Intermediate for Alkaloid Total Synthesis

3-Ethylpiperidin-4-one has been deployed as a critical chiral building block in two structurally demanding total synthesis campaigns. In the first, it was stereoselectively converted into (±)-2-{2-[(3RS,4SR)-N-benzyloxycarbonyl-3-ethyl-4-piperidyl]ethyl}-3-formylmethylindole, which upon photo-oxygenation and ring transformation yielded the 4-acylquinoline core, enabling a formal total synthesis of (+)-hydrocinchonine and (–)-hydrocinchonidine [1]. In the second, N-benzyl-3-ethylpiperidin-4-one served as a key aldol acceptor in the construction of 3,4′-linked bis(piperidines) mimicking the marine alkaloid haliclonacyclamine A; the resulting compound 5 exhibited allelochemical properties similar to the natural product [2]. These applications validate the synthetic versatility of the 3-ethyl substitution pattern in complex molecule construction.

Total synthesis Natural products Cinchona alkaloids

3-Ethylpiperidin-4-one Hydrochloride: Application Scenarios


Opioid SAR: Controlled Potency Modulation

In fentanyl analogue development, the 3-ethyl building block provides a 5.3-fold reduction in analgesic potency relative to the 3-methyl analogue (1.5× vs 8× fentanyl), offering medicinal chemists a rational tool to dial back potency from the ultra-high activity of 3-methylfentanyl toward a more manageable therapeutic window [1]. The hydrochloride salt format further simplifies handling and salt metathesis in multi-parallel synthesis workflows.

Stereocontrolled Alkaloid Total Synthesis

The 3-ethylpiperidin-4-one scaffold has proven its value in the stereoselective construction of cinchona alkaloids (hydrocinchonidine, hydrocinchonine) via photo-oxygenative ring transformation [2] and in the crossed-aldol assembly of haliclonacyclamine-inspired bis(piperidine) marine alkaloid analogues [3]. Procuring the hydrochloride salt with ≥98% purity [4] ensures minimal purification burden before use in chirality-transfer steps.

Scale-Up of 3-Alkylpiperidine Intermediates

When scaling the monoalkylation of N-phenethyl-4-piperidone imines, the 3-ethyl derivative gives the highest isolated yield (85%) among the 3-alkyl series (82% for 3-methyl, 79% for 3-isopropyl) [1]. Combined with the commercial availability of the HCl salt at up to kilogram scale with ≤0.5% moisture [4], this yield advantage directly reduces the cost of goods for large-scale production of advanced pharmaceutical intermediates.

Chemoselective Protection via 3-Alkyl Steric Gradients

The distinct rank-order reactivity of 3-ethyl-substituted piperidin-4-one oximes toward oxidative deoximation (slower than 3-methyl, faster than 3-isopropyl) [5] can be exploited to design chemoselective sequences where the 3-ethyl oxime is selectively cleaved in the presence of more hindered oximes or retained while less hindered oximes are removed. This kinetic differentiation is valuable in complex molecule synthesis where orthogonal protection of ketone functionalities is required.

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